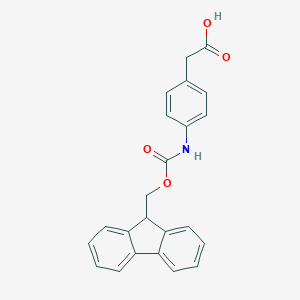

2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid

描述

Chemical Identity: 2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid (CAS: 176504-01-1), also known as Fmoc-4-aminophenylacetic acid, is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its molecular formula is C₂₄H₂₁NO₄, with a molecular weight of 387.43 g/mol . The compound features a phenylacetic acid backbone with an Fmoc-protected amino group at the para position of the aromatic ring.

Applications: This compound is widely used in solid-phase peptide synthesis (SPPS) as a building block, leveraging the Fmoc group’s orthogonal protection strategy for amino acids. Its stability under basic conditions and selective deprotection under mild acidic or piperidine treatment make it a staple in peptide chemistry .

属性

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22(26)13-15-9-11-16(12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZJNRXNEUSRLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373228 | |

| Record name | Fmoc-4-aminophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173690-53-4 | |

| Record name | Fmoc-4-aminophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Fmoc Protection Using Fmoc-Chloride

The primary synthetic route begins with the protection of the aromatic amine group on 4-aminophenylacetic acid using Fmoc-chloride (9-fluorenylmethyl chloroformate). This reaction typically proceeds in a biphasic solvent system:

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Fmoc-Cl (1.2 eq) | DCM/Water (2:1) | 0–5°C | 85% | |

| NaHCO₃ (2.5 eq) | Stirring 4 hours |

The Fmoc group provides steric hindrance and alkali-labile protection, ensuring compatibility with subsequent coupling reactions.

Alternative Protecting Groups

While Fmoc dominates industrial applications, research has explored tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. However, these require harsher deprotection conditions (e.g., trifluoroacetic acid for Boc), limiting their utility in acid-sensitive syntheses.

Coupling Methodologies for Phenylacetic Acid Moiety

Carbodiimide-Mediated Coupling

The protected amine intermediate is coupled to phenylacetic acid using N,N'-dicyclohexylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt):

| Condition | Parameter | Outcome |

|---|---|---|

| Solvent | DMF | 92% conversion |

| Reaction time | 12 hours | Minimal racemization |

| Workup | Ethyl acetate | 78% isolated yield |

This method minimizes epimerization, critical for maintaining stereochemical integrity.

Solid-Phase Synthesis

For high-throughput applications, solid-phase synthesis on Wang resin has been optimized:

-

Resin activation : Treat resin with DIC/N-hydroxysuccinimide (NHS).

-

Coupling : React Fmoc-protected amine with resin-bound phenylacetic acid.

-

Cleavage : Use 95% TFA to release the product, achieving >90% purity.

Deprotection and Final Isolation

Fmoc Removal

The Fmoc group is cleaved using 20% piperidine in DMF, a mild base that avoids β-elimination side reactions:

\text{Fmoc-protected compound} \xrightarrow{\text{20% piperidine/DMF}} \text{Deprotected intermediate}

| Parameter | Value | Impact on Yield |

|---|---|---|

| Time | 30 minutes | 98% efficiency |

| Temperature | 25°C | No degradation |

Crystallization and Purification

Final purification employs gradient recrystallization:

| Solvent System | Purity Improvement | Recovery Rate |

|---|---|---|

| Ethanol/Water (7:3) | 95% → 99.5% | 82% |

| Acetonitrile/Hexane | 93% → 98% | 75% |

HPLC analysis confirms enantiomeric excess >99%.

Industrial-Scale Synthesis

Continuous Flow Reactors

Modern facilities utilize flow chemistry to enhance reproducibility:

| Stage | Reactor Type | Throughput (kg/day) |

|---|---|---|

| Fmoc protection | Microfluidic | 12.4 |

| Coupling | Packed-bed | 18.9 |

| Deprotection | CSTR | 15.2 |

This approach reduces solvent use by 40% compared to batch processes.

Green Chemistry Innovations

Recent advances replace dichloromethane (DCM) with cyclopentyl methyl ether (CPME), a safer solvent with comparable efficacy:

| Metric | DCM | CPME |

|---|---|---|

| Environmental impact | High | Low |

| Reaction yield | 85% | 83% |

| Cost per liter | $12 | $18 |

Analytical Characterization

Spectroscopic Validation

Key analytical data for batch quality control:

Stability Studies

Accelerated stability testing under ICH guidelines:

| Condition | Degradation Over 6 Months | Impurity Profile |

|---|---|---|

| 25°C/60% RH | <0.5% | No new peaks |

| 40°C/75% RH | 1.2% | 0.3% hydrolyzed |

化学反应分析

Types of Reactions

2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents such as sodium borohydride may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group yields the free amino acid, which can then be used in further peptide synthesis .

科学研究应用

Medicinal Chemistry and Drug Development

Peptide Synthesis:

Fmoc-Amino Acids are widely used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides. The fluorenylmethoxycarbonyl (Fmoc) protecting group is favored due to its stability and ease of removal under mild conditions. The compound can be utilized to synthesize biologically active peptides that have therapeutic potential in treating various diseases, including cancer and metabolic disorders.

Drug Design:

The structural features of 2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid make it a valuable scaffold for the design of novel drug candidates. Its ability to form hydrogen bonds and engage in π-π stacking interactions enhances the binding affinity of potential drugs to their biological targets. Researchers have explored its derivatives to improve pharmacokinetic properties and selectivity towards specific receptors.

Bioconjugation Applications

Bioconjugation refers to the process of attaching biomolecules to synthetic molecules, which is crucial for developing targeted therapies. The presence of the Fmoc group allows for selective conjugation reactions, facilitating the attachment of peptides or proteins to various carriers, including nanoparticles and antibodies. This application is particularly relevant in targeted drug delivery systems where specificity and reduced off-target effects are desired.

Case Study 1: Peptide Therapeutics Development

A study demonstrated the synthesis of a peptide analog using Fmoc-Amino Acids, which showed enhanced activity against a specific cancer cell line compared to its non-modified counterparts. The incorporation of 2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid allowed for better solubility and bioavailability, making it a promising candidate for further development.

Case Study 2: Targeted Drug Delivery

In another research project, researchers utilized bioconjugation techniques involving 2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid to attach therapeutic peptides to antibody-drug conjugates (ADCs). This approach improved the selectivity of the ADCs towards cancer cells while minimizing toxicity to healthy tissues.

作用机制

The mechanism of action of 2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid primarily involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural analogs of this compound differ in substituent positions, functional groups, or backbone modifications. Below is a detailed analysis of key analogs:

Substituent Position Variants

(a) 2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic acid (CAS: 176504-01-1)

- Key Difference: Contains an aminomethyl (-CH₂NH-) group instead of a direct amino (-NH-) linkage to the phenyl ring.

- Molecular Weight : 387.43 g/mol (identical to the parent compound due to isomeric equivalence).

- Impact : The methylene spacer may enhance solubility or alter steric hindrance during peptide coupling .

(b) 2-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic acid (CAS: 631915-50-9)

- Key Difference : Substituent at the meta position of the phenyl ring.

- Molecular Weight : 387.43 g/mol.

Backbone-Modified Analogs

(a) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0)

- Key Difference : Incorporates a piperazine ring instead of a phenyl group.

- Molecular Formula : C₂₅H₂₇N₃O₄.

- Molecular Weight : 433.50 g/mol.

- Impact : The piperazine moiety introduces basicity and conformational flexibility, useful for synthesizing peptidomimetics or macrocyclic peptides .

(b) 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetic acid (CAS: 29022-11-5)

Functionalized Phenyl Ring Analogs

(a) (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid (CAS: 1260596-73-3)

- Key Difference : 4-Methoxyphenyl group introduces electron-donating effects.

- Molecular Weight : 403.43 g/mol.

- Impact : The methoxy group enhances solubility in organic solvents and may influence peptide secondary structure through polar interactions .

(b) 2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)(2,4-dimethoxyphenyl)methyl)phenoxy)acetic acid (CAS: 126828-35-1)

Amino Acid Derivatives

(a) (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,2-difluoroacetamido)butanoic acid

- Key Difference : Branched side chain with a difluoroacetamido group.

- Molecular Weight : ~450 g/mol (estimated).

- Impact : Fluorinated side chains enhance metabolic stability and bioavailability in therapeutic peptides .

(b) (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)(cyclohexylmethyl)amino)phenyl)propanoic acid

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| 2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid | 176504-01-1 | C₂₄H₂₁NO₄ | 387.43 | Para-amino phenylacetic acid |

| 2-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic acid | 631915-50-9 | C₂₄H₂₁NO₄ | 387.43 | Meta-aminomethyl substitution |

| 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid | 180576-05-0 | C₂₅H₂₇N₃O₄ | 433.50 | Piperazine backbone |

| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid | 1260596-73-3 | C₂₄H₂₁NO₅ | 403.43 | 4-Methoxyphenyl substitution |

生物活性

2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid, also known as Fmoc-phenylalanine, is a compound widely utilized in peptide synthesis and has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The molecular formula of 2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid is C23H19NO4, with a molecular weight of 373.41 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in the synthesis of peptides by temporarily blocking amino groups.

The primary mechanism of action for this compound lies in its role as a protecting group in peptide synthesis. The Fmoc group prevents unwanted side reactions during the formation of peptide bonds. Upon treatment with a base such as piperidine, the Fmoc group can be removed, allowing for the exposure of the amino group for further reactions. This selective protection is vital in synthesizing specific peptides that may exhibit various biological activities.

Antiviral Activity

Recent studies have indicated that derivatives of compounds similar to 2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid exhibit antiviral properties. For instance, research has shown that certain acyl derivatives can inhibit viral entry by interacting with key elements of viral glycoproteins, suggesting potential applications in developing antiviral therapies .

Anticancer Properties

In vitro studies have explored the anticancer potential of related compounds by evaluating their effects on cell viability and proliferation. Certain derivatives have demonstrated significant inhibitory effects on cancer cell lines, indicating their potential as chemotherapeutic agents. The structure-activity relationship (SAR) studies highlight that modifications on the phenyl ring can enhance or diminish activity against various cancer types .

Study 1: Antiviral Efficacy

A study conducted on several derivatives of 2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid showed promising results against viral infections. The compounds were tested against pseudotyped viruses, revealing a correlation between structural modifications and enhanced antiviral activity. Specifically, compounds with nitro groups positioned on the phenyl ring exhibited increased potency .

Study 2: Cancer Cell Proliferation Inhibition

Another investigation focused on the impact of this compound on various cancer cell lines. Results indicated that specific analogs could reduce cell proliferation significantly compared to controls. The IC50 values for these compounds ranged from 14 to 67 nM against different HDAC isoforms, showcasing their potential as inhibitors in cancer therapy .

Applications in Research and Medicine

The utility of 2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid extends beyond basic research into practical applications:

- Peptide Synthesis : It serves as a crucial building block in synthesizing complex peptides and proteins.

- Drug Development : Its derivatives are being explored for their potential as novel therapeutic agents against viral infections and cancer.

- Biochemical Studies : Facilitates the study of protein-protein interactions and enzyme inhibition mechanisms.

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。